molecular formula C24H44Cl2N4O3 B610097 Philanthotoxin 74 CAS No. 1227301-51-0

Philanthotoxin 74

Cat. No.: B610097
CAS No.: 1227301-51-0
M. Wt: 507.54
InChI Key: HWTJQQMIKVJWLH-IKXQUJFKSA-N
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Description

Philanthotoxin 74 is a synthetic analog of naturally occurring toxins found in the venom of certain wasps and spiders. It is a polyamine toxin known for its ability to inhibit ionotropic glutamate receptors, specifically the AMPA receptors.

Mechanism of Action

Target of Action

Philanthotoxin 74 (PhTX-74) is a synthetic polyamine analogue of the naturally occurring wasp venom toxin philanthotoxin-4,3,3 . It primarily targets the AMPA type of ionotropic glutamate receptors . These receptors are glutamate-gated cation channels that mediate fast excitatory synaptic transmission in the central nervous system . PhTX-74 is a potent and selective antagonist of certain isoforms of these receptors .

Mode of Action

PhTX-74 functions by non-selectively blocking excitatory neurotransmitter ion channels , including nicotinic acetylcholine receptors (nAChRs) and ionotropic glutamate receptors (iGluRs) . It inhibits GluR1 and GluR3 homomers as well as GluR1/GluR2 where 100 μM inhibited nearly 100% of the glutamate evoked currents . Up to 500 μm had no or little effect on glur2 or glur2/glur3 channels .

Biochemical Pathways

The primary biochemical pathway affected by PhTX-74 is the glutamatergic pathway . By blocking the AMPA receptors, PhTX-74 inhibits the fast excitatory synaptic transmission mediated by these receptors . This results in the paralysis of the prey of the wasp from which the toxin is derived .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of PhTX-74 remain to be elucidated.

Result of Action

The primary result of the action of PhTX-74 is the paralysis of the prey of the wasp from which the toxin is derived . This is achieved through the blocking of glutamate receptor ion channels, which paralyzes insect skeletal muscle . In a laboratory setting, PhTX-74 is used to study the function of ion channels and receptors in nerve cells .

Preparation Methods

Philanthotoxin 74 is typically synthesized through a series of chemical reactions that involve the modification of polyamine structures. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

Philanthotoxin 74 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Philanthotoxin 74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Philanthotoxin 74 is unique among polyamine toxins due to its selective inhibition of AMPA receptors. Similar compounds include:

This compound stands out due to its high selectivity and potency in inhibiting specific AMPA receptor subtypes, making it a valuable tool for research in neuropharmacology.

Properties

IUPAC Name

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTJQQMIKVJWLH-IKXQUJFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673102
Record name N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401601-12-5
Record name N-{7-[(4-Aminobutyl)amino]heptyl}-Nalpha-butanoyl-L-tyrosinamide--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does Philanthotoxin 74 (PhTx-74) differentiate between AMPA receptor subtypes?

A1: PhTx-74 exhibits selectivity for calcium-permeable AMPA receptors (CP-AMPARs) over calcium-impermeable AMPARs. This selectivity arises from the presence of a glutamine residue (Q/R site) within the pore-forming region of the GluA2 subunit, which renders calcium-impermeable AMPARs insensitive to PhTx-74. [, ]

Q2: What is the impact of PhTx-74 on synaptic transmission in the brain?

A2: PhTx-74 application reduces the amplitude of excitatory postsynaptic potentials (EPSPs) in neurons expressing CP-AMPARs. [, ] This suggests that CP-AMPARs contribute significantly to basal synaptic transmission in these neurons. Furthermore, the sleep-wake cycle influences the abundance of CP-AMPARs, highlighting the dynamic regulation of synaptic transmission. []

Q3: Can neuronal activity modulate the sensitivity of AMPARs to PhTx-74?

A3: Yes, research demonstrates that specific patterns of neuronal activity can alter the sensitivity of AMPARs to PhTx-74. Repetitive burst firing, a characteristic of slow-wave sleep, leads to the removal of CP-AMPARs from the synapse, decreasing sensitivity to PhTx-74. [] This finding suggests that neuronal activity plays a crucial role in regulating synaptic plasticity and AMPAR subtype composition.

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